COMT Inhibitory Activity: Millimolar vs. Nanomolar Potency Relative to Established Inhibitors
While 2-Amino-1-(5-methylthiophen-3-yl)ethan-1-one shows measurable inhibition of human membrane-bound Catechol-O-methyltransferase (COMT), its potency is significantly weaker than established clinical COMT inhibitors. Its IC50 of 18,000 nM is >100-fold weaker than the ~10-20 nM reported for entacapone in rat brain tissue [1]. This distinct potency range defines its utility as a potential control compound or a starting point for optimization, rather than a direct clinical candidate, which is a critical distinction for procurement decisions in early-stage drug discovery.
| Evidence Dimension | COMT Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 18,000 nM |
| Comparator Or Baseline | Entacapone (Clinical COMT Inhibitor) IC50 = 10-20 nM (rat brain) |
| Quantified Difference | Target compound IC50 is 900- to 1800-fold higher (weaker). |
| Conditions | Inhibition of C-terminal His6-tagged recombinant human membrane bound COMT expressed in Bacmid infected Sf-9 insect cells using dopamine/SAM as substrate [1]. |
Why This Matters
This quantitative benchmark prevents misuse of the compound as a potent COMT inhibitor and correctly positions it as a low-potency control or a scaffold for optimization.
- [1] BindingDB. (n.d.). BDBM50086229 CHEMBL326815: IC50 data for human COMT. Retrieved April 16, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086229 View Source
